molecular formula C12H22O2 B14352711 Cyclooctyl 2-methylpropanoate CAS No. 91165-04-7

Cyclooctyl 2-methylpropanoate

Cat. No.: B14352711
CAS No.: 91165-04-7
M. Wt: 198.30 g/mol
InChI Key: NFJWHSVZRBSBDU-UHFFFAOYSA-N
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Description

Cyclooctyl 2-methylpropanoate is an ester derivative of 2-methylpropanoic acid (isobutyric acid) and cyclooctanol. Its molecular structure consists of a cyclooctyl group (C₈H₁₃) esterified with the carboxylate group of 2-methylpropanoic acid (C₄H₇O₂), yielding a molecular formula of C₁₂H₂₂O₂ (inferred from structural analogs like cyclopentyl 2-methylpropanoate, which has the formula C₉H₁₆O₂ ). The compound’s average molecular mass is approximately 210.31 g/mol (calculated from its formula). For instance, cyclooctyl derivatives generally exhibit higher hydrophobicity and lower volatility compared to smaller cycloalkyl or linear-chain esters due to their bulky cyclic structure .

Properties

CAS No.

91165-04-7

Molecular Formula

C12H22O2

Molecular Weight

198.30 g/mol

IUPAC Name

cyclooctyl 2-methylpropanoate

InChI

InChI=1S/C12H22O2/c1-10(2)12(13)14-11-8-6-4-3-5-7-9-11/h10-11H,3-9H2,1-2H3

InChI Key

NFJWHSVZRBSBDU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)OC1CCCCCCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclooctyl 2-methylpropanoate can be synthesized through esterification, a reaction between an alcohol and a carboxylic acid. In this case, cyclooctanol reacts with 2-methylpropanoic acid in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can facilitate the esterification reaction, allowing for easier separation of the product from the catalyst and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

Cyclooctyl 2-methylpropanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be cleaved in the presence of water and an acid or base catalyst, yielding cyclooctanol and 2-methylpropanoic acid.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Transesterification: The ester can react with another alcohol to form a different ester and alcohol.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Transesterification: Alcohol and an acid or base catalyst.

Major Products

    Hydrolysis: Cyclooctanol and 2-methylpropanoic acid.

    Reduction: Cyclooctanol.

    Transesterification: A new ester and alcohol.

Scientific Research Applications

Cyclooctyl 2-methylpropanoate has various applications in scientific research:

    Chemistry: Used as a model compound to study esterification and hydrolysis reactions.

    Biology: Investigated for its potential role in biological systems as a fragrance or pheromone component.

    Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed under physiological conditions.

    Industry: Utilized in the synthesis of specialty chemicals and fragrances.

Mechanism of Action

The mechanism of action of cyclooctyl 2-methylpropanoate primarily involves its hydrolysis to release cyclooctanol and 2-methylpropanoic acid. The ester bond is susceptible to cleavage by esterases, enzymes that catalyze the hydrolysis of esters. This process can occur in biological systems, leading to the release of the active components.

Comparison with Similar Compounds

The following analysis compares cyclooctyl 2-methylpropanoate with structurally and functionally related esters, focusing on molecular properties, analytical behavior, and stability.

Structural and Molecular Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features
This compound C₁₂H₂₂O₂ 210.31 Cyclooctyl group; branched ester chain
Cyclopentyl 2-methylpropanoate C₉H₁₆O₂ 156.23 Cyclopentyl group; branched ester chain
Ethyl 2-methylpropanoate C₆H₁₂O₂ 116.16 Linear ethyl group; branched ester chain
Methyl octanoate C₉H₁₈O₂ 158.24 Linear methyl group; long alkyl chain

Key Observations :

  • Cyclooctyl vs. Cyclopentyl Esters: this compound has a larger cycloalkyl group, resulting in higher molecular weight and steric hindrance compared to its cyclopentyl analog. This likely reduces its volatility and enhances lipophilicity .
  • Cyclooctyl vs. Linear-Chain Esters: Linear esters like ethyl 2-methylpropanoate exhibit lower retention times in gas chromatography (GC) due to reduced molecular bulk, whereas cyclooctyl derivatives may show prolonged retention due to stronger interactions with nonpolar stationary phases .
Analytical and Ionization Behavior

Evidence from comparative studies on esters highlights the following:

  • Retention and Migration Times: this compound likely shares similar retention times with other esters (e.g., methyl octanoate, ethyl hexanoate) in GC analysis due to comparable polarity. However, migration times in electrophoretic systems may differ significantly due to variations in charge distribution and molecular size .
  • Ionization and Dimer Formation: Esters with high molecular content (e.g., cyclooctyl derivatives) tend to form protonated dimers in ionization regions, a phenomenon observed in ethyl 2-methylpropanoate and (E)-2-octenal. This behavior is attributed to the stabilization of charged species through intermolecular interactions .

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